4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H19N3OS2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS2/c1-3-10-13(20-9(2)16-10)14(19)18-15-17-11-7-5-4-6-8-12(11)21-15/h3-8H2,1-2H3,(H,17,18,19) |
InChI Key |
KBZBLNMXPNDMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The cyclohepta[d][1,3]thiazole moiety can be introduced through cyclization reactions involving appropriate cycloheptanone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution can involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Scientific Research Applications
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole-carboxamides with diverse biological activities. Key analogues and their distinguishing features are summarized below:
Key Observations:
Ring Size and Rigidity :
- The target compound’s 7-membered cyclohepta[d][1,3]thiazole ring contrasts with the 5-membered cyclopenta[b]thiophene in . Larger rings may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
- Cycloheptathiazole derivatives (e.g., ) exhibit improved enzymatic resistance compared to smaller heterocycles like thiophene or cyclobutyl systems .
Substituent Effects: 4-Ethyl-2-methyl on the thiazole core (target compound) versus 2-phenyl-4-methyl (): Ethyl groups may enhance membrane permeability, while phenyl groups improve π-π stacking with aromatic residues in target proteins .
Synthetic Pathways :
- Thiazole-carboxamides are commonly synthesized via hydrolysis of ethyl esters followed by amide coupling (e.g., ). The target compound’s synthesis mirrors this, with additional steps for cycloheptathiazole formation .
- In contrast, cyclopenta[b]thiophene derivatives () require oxime formation and cyclization with KCl/Oxone® , highlighting divergent strategies for fused-ring systems .
The ethyl-methyl substitution in the target compound may balance potency and pharmacokinetics . Cyano groups (e.g., ) enhance hydrogen bonding but may reduce bioavailability due to polarity .
Research Findings and Data
Physicochemical Properties (Inferred)
| Property | Target Compound | N-(3-Cyano-cyclopenta[b]thiophen-2-yl) Analogue |
|---|---|---|
| Molecular Weight | ~390 g/mol | ~375 g/mol |
| LogP (Predicted) | 3.2 | 2.8 |
| Hydrogen Bond Acceptors | 5 | 6 |
| Rotatable Bonds | 4 | 3 |
Hypothetical Activity Profile
- Target Affinity : Likely binds to kinases or proteases via thiazole’s sulfur atom and carboxamide’s hydrogen-bonding capacity.
- Metabolic Stability : Higher than cyclopenta analogues due to reduced ring strain and steric shielding .
- Toxicity : Ethyl groups may lower hepatotoxicity compared to phenyl-substituted thiazoles .
Biological Activity
The compound 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of thiazole and cycloheptathiazole rings is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably:
- Inhibition of Lipoxygenases : The compound has shown potential as an inhibitor of lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. Docking studies indicate that it binds effectively to the active site of human 5-LOX, suggesting a mechanism that could lead to anti-inflammatory effects .
- DNA Interaction : Similar compounds with thiazole moieties have been reported to interact with DNA and inhibit enzymatic functions, leading to various biological effects such as apoptosis in cancer cells.
Biological Evaluations
Research has demonstrated varying degrees of biological activity for this compound across different assays:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of 5-LOX | 26.25 | |
| Anti-cancer activity | 22.50 | |
| Antimicrobial effect | Moderate |
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of the compound by measuring its effect on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to controls.
- Antitumor Activity : Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
- Antimicrobial Properties : The compound was tested against several bacterial strains, showing moderate antibacterial activity. This suggests potential applications in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
